tert-butyl N-(2-methylindolizin-1-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-methylindolizin-1-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-9-16-8-6-5-7-11(16)12(10)15-13(17)18-14(2,3)4/h5-9H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWFLHMMCXAZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=CC2=C1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methylindolizin-1-yl)carbamate typically involves the reaction of 2-methylindolizine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically isolated by filtration and dried under reduced pressure .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-methylindolizin-1-yl)carbamate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: tert-Butyl N-(2-methylindolizin-1-yl)amine.
Substitution: Substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
One of the primary applications of tert-butyl N-(2-methylindolizin-1-yl)carbamate is as a synthetic intermediate in the preparation of biologically active compounds. For instance, it has been utilized in the synthesis of various indolizine derivatives that exhibit significant pharmacological properties.
Table 1: Synthetic Routes Involving this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | DMF, 80°C | 85 | |
| Cyclization reaction | Ethanol, reflux | 90 | |
| Coupling reaction | THF, K2CO3 | 75 |
Research indicates that this compound exhibits potential as an inhibitor for various biological targets. Specifically, studies have shown its effectiveness against certain bromodomain proteins, which are implicated in cancer and other diseases.
Case Study: Inhibition of Bromodomain Proteins
In a study examining the compound's interaction with bromodomain proteins, it was found to exhibit a binding affinity comparable to known inhibitors. The compound's unique indolizine structure allows it to fit into the acetyl-lysine binding pocket of these proteins effectively.
Key Findings:
- Binding Affinity : The compound demonstrated an affinity constant () of approximately 1.5 μM.
- Mechanism : It acts as an acetyl-lysine mimetic, facilitating key interactions with amino acid residues within the binding site .
Pharmacological Applications
Due to its biological activity, this compound is being investigated for its potential use in therapeutic applications, particularly in oncology.
Table 2: Pharmacological Studies Involving this compound
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methylindolizin-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The indolizine moiety may also interact with hydrophobic pockets in the target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl N-(2-methylindolizin-1-yl)carbamate with structurally related tert-butyl carbamate derivatives, focusing on substituents, ring systems, and functional groups (Table 1). Key distinctions are discussed in terms of reactivity, stability, and applications.
Table 1: Structural and Functional Comparison of Selected tert-Butyl Carbamates
Key Comparison Points:
Aromatic vs. Aliphatic Systems :
- The indolizine core in the target compound is aromatic, enabling π-π stacking interactions critical for binding in biological targets (e.g., enzymes or receptors). In contrast, aliphatic derivatives like hydroxycyclopentyl or piperidine carbamates (e.g., CAS 1330069-67-4, 1523530-57-5) rely on hydrogen bonding or stereoelectronic effects for activity .
Substituent Effects :
- Fluorinated analogs (e.g., CAS 1268520-95-1) exhibit increased metabolic stability and lipophilicity, advantageous for blood-brain barrier penetration . The 2-methyl group on indolizine may similarly enhance lipophilicity but could reduce solubility compared to polar substituents like hydroxyl or formyl groups.
Reactivity and Stability :
- Azabicyclo derivatives (e.g., CAS 880545-32-4) with strained rings are prone to ring-opening reactions, making them useful in prodrug design . The indolizine system, being aromatic, is more thermally and chemically stable, suitable for harsh synthetic conditions.
Synthetic Utility :
- Compounds with formyl groups (e.g., bicyclo[2.2.2]octane derivative) serve as platforms for further functionalization via condensation or reduction . The target compound’s indolizine ring may instead participate in electrophilic substitution or metal-catalyzed coupling reactions.
Biological Applications :
- Thiazole-containing carbamates (CAS 5777-63-9) are explored for antimicrobial activity due to sulfur’s electronic effects . Indolizine derivatives, however, are more commonly associated with kinase inhibition or anticancer activity, though specific data for the target compound remain speculative.
Methodological Considerations
Structural characterization of these compounds often relies on X-ray crystallography, NMR, and mass spectrometry. The SHELX suite (e.g., SHELXL, SHELXD) is widely employed for crystallographic refinement, ensuring accurate determination of stereochemistry and substituent orientation in analogs like hydroxycyclopentyl or fluorinated piperidine derivatives .
Biological Activity
Tert-butyl N-(2-methylindolizin-1-yl)carbamate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : tert-butyl 2-methyl-1-indolizinylcarbamate
- Molecular Formula : C14H18N2O2
- CAS Number : 610766-97-7
The structure includes a tert-butyl group, an indolizinyl moiety, and a carbamate functional group, which are known to play significant roles in its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with carbamate structures often exhibit inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism can have implications for neurodegenerative diseases such as Alzheimer's disease. Specifically, the biological activity of this compound may involve:
- Acetylcholinesterase Inhibition : Similar compounds have shown reversible inhibition of AChE, contributing to enhanced cholinergic transmission .
- Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from apoptosis induced by amyloid-beta peptide aggregates, which are implicated in Alzheimer's pathology .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit AChE activity effectively. For instance, a related compound was reported to have an IC50 value of 15.4 nM against β-secretase and a K_i of 0.17 μM for AChE inhibition . This suggests that the compound could be beneficial in treating cognitive decline associated with Alzheimer's disease.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- Neuroprotective Properties : A study focused on the neuroprotective effects of carbamate derivatives demonstrated that these compounds could reduce oxidative stress markers in neuronal cultures treated with amyloid-beta . This highlights a potential application for cognitive disorders.
- Anti-inflammatory Activity : Another research highlighted the anti-inflammatory properties of similar carbamates, which could be beneficial in conditions characterized by chronic inflammation .
- Toxicology Considerations : The safety profile of carbamates is crucial; while they may exhibit beneficial pharmacological effects, their toxicity must be assessed thoroughly. Previous studies indicate that certain carbamates can cause reversible inhibition of AChE, leading to potential toxicity if not managed correctly .
Q & A
Q. What are the key steps in synthesizing tert-butyl N-(2-methylindolizine-1-yl)carbamate, and how can reaction conditions be optimized?
Synthesis typically involves introducing the tert-butyl carbamate group to the indolizine core via a coupling reaction. A common approach uses di-tert-butyl dicarbonate (Boc₂O) under mild conditions in solvents like dichloromethane or tetrahydrofuran, with a base (e.g., triethylamine) to neutralize byproducts . Optimization focuses on:
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents enhance reaction rates and yields.
- Purification : Column chromatography or crystallization ensures high purity.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- NMR spectroscopy : - and -NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm) and indolizine aromatic protons .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] ion matching CHNO) .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, if applicable .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical spectroscopic data be resolved?
Discrepancies often arise from solvent effects, conformational flexibility, or computational approximations. Mitigation strategies include:
- Solvent correction models : Use density functional theory (DFT) with implicit solvent models (e.g., PCM) to simulate NMR shifts .
- Validation with analogs : Compare data to structurally similar compounds (e.g., tert-butyl N-(7-fluoro-1-methyl-indazol-6-yl)carbamate) to identify systematic errors .
- Dynamic NMR : Probe temperature-dependent conformational changes in solution .
Q. What computational methods predict the biological activity of tert-butyl N-(2-methylindolizin-1-yl)carbamate?
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
- QSAR modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with activity data from analogs .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
Q. How do structural modifications impact the compound’s reactivity and biological efficacy?
Q. What experimental frameworks address contradictions in reaction yield data across studies?
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent ratio) affecting yield .
- Kinetic profiling : Monitor reaction progress via in situ FTIR or HPLC to identify rate-limiting steps .
- Cross-validation : Replicate protocols from independent studies (e.g., tert-butyl N-(2-cyanocyclopropyl)carbamate synthesis) to benchmark conditions .
Methodological Guidance
- Synthetic troubleshooting : If yields are low, consider Boc-deprotection side reactions; add scavengers (e.g., DMAP) to suppress acid generation .
- Data interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping NMR signals in complex mixtures .
- Biological assays : Combine SPR (surface plasmon resonance) for binding affinity with cell-based assays (e.g., MTT) for functional validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
